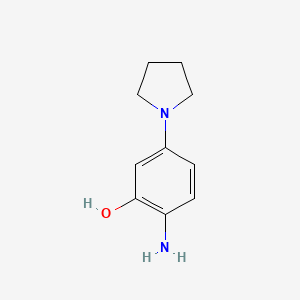
2-Amino-5-(pyrrolidin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(pyrrolidin-1-yl)phenol is an organic compound featuring a phenol group substituted with an amino group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyrrolidin-1-yl)phenol typically involves the reaction of 2-nitrophenol with pyrrolidine under reducing conditionsCommon reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms depending on the extent of reduction.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
2-Amino-5-(pyrrolidin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Amino-4-(pyrrolidin-1-yl)phenol
- 2-Amino-6-(pyrrolidin-1-yl)phenol
- 2-Amino-5-(piperidin-1-yl)phenol
Comparison: 2-Amino-5-(pyrrolidin-1-yl)phenol is unique due to the specific positioning of the amino and pyrrolidine groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-5-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C10H14N2O/c11-9-4-3-8(7-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2 |
InChI Key |
TZZRNQPGHMRPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















